molecular formula C10H13BrN2O2 B13521656 tert-Butyl 3-amino-5-bromopicolinate

tert-Butyl 3-amino-5-bromopicolinate

Cat. No.: B13521656
M. Wt: 273.13 g/mol
InChI Key: PCGBBORWJGYBGC-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-bromopicolinate is a high-purity chemical intermediate specifically designed for advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C10H13BrN2O2 and a molecular weight of 273.13 g/mol, this compound is characterized by a purity exceeding 95% . Its structure features both a reactive bromine atom and a protected amino group on a picolinate core, making it a highly versatile building block for constructing complex molecules. This combination of functional groups allows researchers to employ modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to introduce the aminopicolinate scaffold into target structures. Compounds based on similar picolinate and quinoline scaffolds are frequently investigated in drug discovery for their potential to interact with biological targets like kinases and other enzymes . The tert-butyl ester group offers advantageous properties for synthesis, including improved solubility and the potential for facile deprotection to the corresponding carboxylic acid, thus expanding its utility in parallel synthesis and the development of structure-activity relationships. This product is intended for use in laboratory research as a key intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-amino-5-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGBBORWJGYBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The initial step involves the selective halogenation of 5-bromoquinoline to introduce an iodine atom at the 3-position, forming 5-bromo-3-iodoquinoline. This is achieved via a non-metal catalytic oxidation using tert-butyl hydroperoxide (TBHP) and iodine.

Procedure

  • Raw materials: 5-bromoquinoline, iodine, TBHP, acetonitrile.
  • The mixture is heated under reflux for 24–36 hours.
  • The pH is adjusted to alkaline with saturated sodium carbonate.
  • Extraction with ethyl acetate, washing with sodium sulfite solution, and drying.
  • Purification by recrystallization yields the target intermediate.

Data & Conditions

Parameter Details
Reflux time 24–36 hours
Solvent Acetonitrile
Mobile phase in purification 3:1 petroleum ether:ethyl acetate
Yield Not explicitly specified, but high yield implied due to process simplicity

Research Outcome

This step provides a high-yield, cost-effective route to 5-bromo-3-iodoquinoline, a key precursor for subsequent coupling reactions.

Palladium-Catalyzed Coupling to Form tert-Butyl (5-bromo)quinolin-3-yl) carbamate

Reaction Overview

The iodinated intermediate undergoes a Buchwald-Hartwig amination with tert-butyl carbamate (BocNH2) in the presence of palladium catalysts, forming a protected aminoquinoline derivative.

Procedure

  • Reactants: 5-bromo-3-iodoquinoline, tert-butyl carbamate, palladium acetate, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (ligand), in 1,4-dioxane.
  • Heating to 80°C with stirring for 2–4 hours.
  • Reaction completion confirmed via TLC.
  • Filtration, washing, and recrystallization produce the carbamate derivative.

Data & Conditions

Parameter Details
Catalyst Palladium acetate
Ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene
Temperature 80°C
Reaction time 2–4 hours
Yield 83% (from detailed experimental data)

Research Outcome

This step efficiently introduces the amino protecting group, preparing the molecule for subsequent hydrolysis.

Hydrolysis to Obtain tert-Butyl 3-amino-5-bromopicolinate

Reaction Overview

The protected carbamate undergoes hydrolysis under acidic conditions to yield the free amino compound, This compound .

Procedure

  • Reactants: Carbamate derivative, methanol, hydrochloric acid.
  • Heating at 40°C until reaction completion (confirmed via TLC).
  • Removal of methanol, neutralization with ammonia, filtration, and washing.
  • Final purification by column chromatography and recrystallization.

Data & Conditions

Parameter Details
Temperature 40°C
pH adjustment Ammonia water to neutralize
Yield Not explicitly specified, but high purity confirmed by crystallization

Research Outcome

This step provides a high-purity intermediate suitable for further functionalization or biological testing.

Summary of the Overall Methodology

Step Reaction Key Reagents Conditions Yield/Remarks
1 Halogenation (Iodination) Iodine, TBHP Reflux 24–36 h High yield, scalable
2 Buchwald-Hartwig amination tert-Butyl carbamate, Pd catalyst 80°C, 2–4 h 83% yield, efficient
3 Hydrolysis HCl, NH3 40°C Purified product

Research Significance & Notes

  • The synthesis leverages cost-effective, commercially available reagents.
  • The process emphasizes high yield and scalability, making it suitable for industrial applications.
  • The key innovation lies in the one-pot halogenation and subsequent coupling, reducing the number of steps compared to traditional routes.
  • The methodology avoids complex or hazardous reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-bromopicolinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium thiolate, ammonia, or alkoxides are employed in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogen derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-5-bromopicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • The aromatic bromine in the target compound may reduce volatility compared to aliphatic brominated analogs.
  • tert-Butyl Alcohol’s high water solubility contrasts with the lipophilic nature of tert-butyl esters.

Reactivity and Functional Utility

Compound Key Reactivity Applications
This compound* - Bromine: Suzuki-Miyaura coupling
- Amino group: Amidation, Schiff base formation
Pharmaceutical intermediates
tert-Butyl (5-bromopentyl)carbamate - Bromine: Nucleophilic substitution
- Carbamate: Deprotection under acid
Peptide synthesis, polymer chemistry
tert-Butyl Alcohol - Dehydration to isobutylene
- Esterification with carboxylic acids
Solvent, gasoline additive

Notes:

  • The amino group in the target compound provides a handle for further functionalization, unlike tert-Butyl Alcohol.
  • tert-Butyl Alcohol’s reactivity with strong acids (producing isobutylene) contrasts with the stability of tert-butyl esters under similar conditions.

Key Comparisons :

  • The target compound’s ester group likely reduces volatility and flammability risks compared to tert-Butyl Alcohol.
  • Brominated compounds (target and ) may require precautions during handling to avoid substitution byproducts.

Q & A

Q. Advanced

  • Low-temperature NMR : Resolves dynamic rotational barriers of the tert-butyl group (e.g., axial vs. equatorial conformers in chair-like structures) .
  • DFT calculations : Predicts charge distribution (Mulliken charges) to explain regioselectivity in reactions.
  • X-ray crystallography : Confirms solid-state packing and hydrogen-bonding networks involving the amino group .

How can researchers design bioactivity studies for this compound given limited literature on its pharmacological potential?

Q. Advanced

  • Structural analogs : Compare with fluorinated analogs (e.g., 5-fluoropicolinates) known for enzyme inhibition (e.g., kinase targets) .
  • Mechanistic assays : Use fluorescence polarization to screen for DNA intercalation or protein binding.
  • ADMET profiling : Assess metabolic stability in liver microsomes, focusing on esterase-mediated hydrolysis .

What computational methods are recommended to model the interactions of this compound with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., cytochrome P450) using the bromine as a halogen bond donor.
  • MD simulations (GROMACS) : Analyze solvation effects and ligand-receptor stability over 100-ns trajectories.
  • QM/MM hybrid models : Study reaction pathways for potential prodrug activation .

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